Dodecanoate
Overview
Description
Dodecanoate is a medium-chain fatty acid anion that is the conjugate base of dodecanoic acid (lauric acid); major species at pH 7.3. It has a role as a plant metabolite and a Saccharomyces cerevisiae metabolite. It is a straight-chain saturated fatty acid anion, a medium-chain fatty acid anion, a fatty acid anion 12:0 and an omega-methyl fatty acid anion. It is a conjugate base of a dodecanoic acid.
Scientific Research Applications
Thermal Energy Storage and Building Applications
- Dodecanoic acid has been evaluated for its potential in latent heat energy storage, particularly in solar thermal applications, due to its favorable melting transition properties (Desgrosseilliers et al., 2013).
- It has been incorporated into cement to create novel form-stable composite phase change materials (PCMs) for thermal heat storage in buildings, showing potential for reducing energy consumption (Memon et al., 2013).
Material Synthesis and Characterization
- Dodecanoic acid was used as an organic substrate in the synthesis of hydrophobic calcium carbonate particles, influencing the active ratio and contact angle of the particles (Wang et al., 2010).
- In a study on corrosion inhibition, dodecanoic acid significantly inhibited the adhesion of iron-oxidizing bacteria on carbon steel, with an efficiency of 88.2% after 43 days (Liu et al., 2016).
Antifouling and Coating Applications
- Copper dodecanoate was evaluated as a non-contaminant antifouling pigment for marine-friendly coatings due to its low copper content and fatty acid nature, showing promise in reducing copper release (Peres et al., 2014).
- Lead this compound was investigated as an environmentally friendly coating for lead corrosion inhibition, comparing different deposition methods (Keersmaecker et al., 2012).
Drug-Delivery and Biomedical Applications
- Dodeca(carboranyl)-substituted closomers, containing this compound, were synthesized as potential drug-delivery platforms for boron neutron capture therapy (BNCT), highlighting its potential in cancer treatment (Thomas & Hawthorne, 2001).
Chemical Engineering and Catalysis
- The pyrolysis of dodecanoic acid with various catalysts, including SAPO-5 and Al-MCM-41, was investigated, revealing the impact of catalyst nature on the product composition and conversion efficiency (Freitas et al., 2019).
- Dodecanoic acid was also explored in diesel-methanol-dodecanol blends for CI engine performance, demonstrating improvements in performance parameters without engine modifications (Bayraktar, 2008).
Nutraceutical and Antioxidant Research
- Dodecanoic acid extracted from marine cyanobacteria Geitlerinema sp. TRV57 showed antibacterial, antioxidant, and anti-apoptotic activity, suggesting its potential in emollient preparation (Renugadevi K et al., 2021).
Properties
Molecular Formula |
C12H23O2- |
---|---|
Molecular Weight |
199.31 g/mol |
IUPAC Name |
dodecanoate |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/p-1 |
InChI Key |
POULHZVOKOAJMA-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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